molecular formula C18H18ClNO5 B4618000 1,3-DIETHYL 2-({[3-CHLORO-4-(FURAN-2-YL)PHENYL]AMINO}METHYLIDENE)PROPANEDIOATE

1,3-DIETHYL 2-({[3-CHLORO-4-(FURAN-2-YL)PHENYL]AMINO}METHYLIDENE)PROPANEDIOATE

Cat. No.: B4618000
M. Wt: 363.8 g/mol
InChI Key: BINUAPGEQDYDKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-DIETHYL 2-({[3-CHLORO-4-(FURAN-2-YL)PHENYL]AMINO}METHYLIDENE)PROPANEDIOATE is a synthetic organic compound characterized by its complex structure, which includes a furan ring, a chlorinated phenyl group, and a propanedioate moiety

Scientific Research Applications

1,3-DIETHYL 2-({[3-CHLORO-4-(FURAN-2-YL)PHENYL]AMINO}METHYLIDENE)PROPANEDIOATE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

    Biological Studies: It is used in studies to understand the interaction of synthetic compounds with biological systems, particularly in the context of enzyme inhibition and receptor binding.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIETHYL 2-({[3-CHLORO-4-(FURAN-2-YL)PHENYL]AMINO}METHYLIDENE)PROPANEDIOATE typically involves a multi-step process:

    Formation of the Furan-2-yl Phenyl Intermediate: The initial step involves the synthesis of the 3-chloro-4-(furan-2-yl)phenyl intermediate. This can be achieved through a Friedel-Crafts acylation reaction, where furan is reacted with a chlorinated benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Amination Reaction: The intermediate is then subjected to an amination reaction to introduce the amino group. This can be done using ammonia or an amine derivative under controlled temperature and pressure conditions.

    Condensation with Propanedioate: The final step involves the condensation of the aminated intermediate with diethyl malonate (propanedioate) in the presence of a base such as sodium ethoxide. This reaction forms the desired compound through a nucleophilic substitution mechanism.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,3-DIETHYL 2-({[3-CHLORO-4-(FURAN-2-YL)PHENYL]AMINO}METHYLIDENE)PROPANEDIOATE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) in an aqueous or alcoholic medium.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Hydroxyl or alkoxy derivatives.

Mechanism of Action

The mechanism of action of 1,3-DIETHYL 2-({[3-CHLORO-4-(FURAN-2-YL)PHENYL]AMINO}METHYLIDENE)PROPANEDIOATE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with cell surface receptors, modulating signal transduction pathways. The presence of the furan and chlorinated phenyl groups enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    1,3-DIETHYL 2-({[3-CHLORO-4-(THIOPHEN-2-YL)PHENYL]AMINO}METHYLIDENE)PROPANEDIOATE: Similar structure but with a thiophene ring instead of a furan ring.

    1,3-DIETHYL 2-({[3-CHLORO-4-(PYRIDIN-2-YL)PHENYL]AMINO}METHYLIDENE)PROPANEDIOATE: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

1,3-DIETHYL 2-({[3-CHLORO-4-(FURAN-2-YL)PHENYL]AMINO}METHYLIDENE)PROPANEDIOATE is unique due to the presence of the furan ring, which imparts specific electronic and steric properties that influence its reactivity and interaction with biological targets

Properties

IUPAC Name

diethyl 2-[[3-chloro-4-(furan-2-yl)anilino]methylidene]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO5/c1-3-23-17(21)14(18(22)24-4-2)11-20-12-7-8-13(15(19)10-12)16-6-5-9-25-16/h5-11,20H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BINUAPGEQDYDKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC(=C(C=C1)C2=CC=CO2)Cl)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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